molecular formula C6H11ClF3N B598084 1-(Trifluoromethyl)cyclopentanamine hydrochloride CAS No. 1202865-05-1

1-(Trifluoromethyl)cyclopentanamine hydrochloride

Cat. No.: B598084
CAS No.: 1202865-05-1
M. Wt: 189.606
InChI Key: CFUZVKOHXYZANX-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C6H10F3N · HCl. It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further bonded to an amine group. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(Trifluoromethyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Trifluoromethyl)cyclopentanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopentanamine hydrochloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(Trifluoromethyl)cyclopentanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUZVKOHXYZANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746309
Record name 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202865-05-1
Record name 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202865-05-1
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